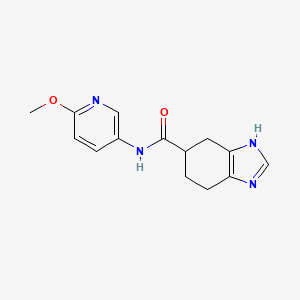

![molecular formula C22H17ClFN3O3S B2586094 N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide CAS No. 1252879-01-8](/img/structure/B2586094.png)

N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

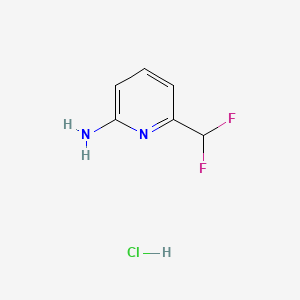

This compound is a complex organic molecule with multiple functional groups, including an acetamide group and a thieno[3,2-d]pyrimidin-1-yl group. It contains a chlorophenyl group, a fluorophenyl group, and a methyl group .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and includes several aromatic rings (phenyl and thieno[3,2-d]pyrimidin-1-yl), a chloro group, a fluoro group, and an acetamide group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing fluorine and chlorine atoms, as well as the electron-donating methyl group. The acetamide group could potentially undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of polar groups like the acetamide could impact its solubility in different solvents .Applications De Recherche Scientifique

Synthesis of Novel Compounds

Researchers have developed methods to synthesize novel compounds, including thieno[3,2-d]pyrimidines, which are of interest due to their potential biological activities. For instance, Abdel-rahman, Awad, and Bakhite (1992) demonstrated the synthesis of novel tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives starting from key compounds and undergoing reactions with various reagents to afford substituted pyrimidine derivatives with confirmed structures through elemental and spectral analyses (A. Abdel-rahman, I. Awad, & E. A. Bakhite, 1992). Similarly, Lei et al. (2017) established a rapid and green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting their importance as intermediates for inhibiting tumor necrosis factor alpha and nitric oxide (H. Lei, Linxiao Wang, Y. Xiong, & Z. Lan, 2017).

Structural Analysis and Characterization

The structural analysis and characterization of these compounds are crucial for understanding their potential applications. Kang, Kim, Park, and Kim (2015) provided crystal structure analysis of a related pyrimidine fungicide, highlighting the importance of structural characterization in understanding the properties and potential applications of such compounds (Gihaeng Kang, Jineun Kim, Hyunjin Park, & Tae Ho Kim, 2015).

Potential Biological Activities

Several studies have synthesized and evaluated the biological activities of thieno[3,2-d]pyrimidine derivatives, indicating their potential as antimicrobial, anti-inflammatory, and anticancer agents. Tolba, Kamal El‐Dean, Mostafa Ahmed, and Hassanien (2018) synthesized a new series of thieno[2,3-d]pyrimidine heterocyclic compounds, testing them as antimicrobial and anti-inflammatory agents and showing remarkable activity (M. Tolba, A. K. Kamal El‐Dean, Mostafa Ahmed, & R. Hassanien, 2018). Similarly, Hafez and El-Gazzar (2017) explored the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, finding that several synthesized compounds displayed potent anticancer activity on various human cancer cell lines, comparable to that of doxorubicin (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Orientations Futures

The future research directions would depend on the context in which this compound is being studied. If it’s a drug candidate, future studies might focus on understanding its pharmacokinetics, pharmacodynamics, and toxicity. If it’s being studied for its chemical properties, future research might explore its reactivity under different conditions or its potential uses in synthesis .

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClFN3O3S/c1-25(17-4-2-3-15(23)11-17)19(28)13-26-18-9-10-31-20(18)21(29)27(22(26)30)12-14-5-7-16(24)8-6-14/h2-11,20H,12-13H2,1H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCZOCFEXSJOHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)Cl)C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClFN3O3S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

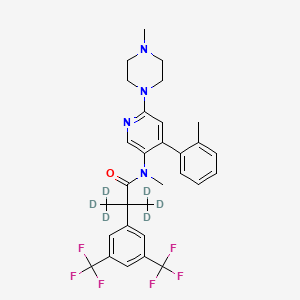

![4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2586016.png)

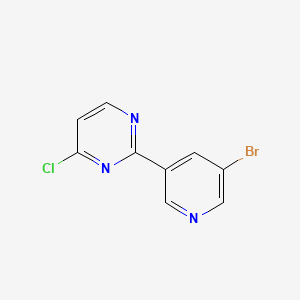

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2586017.png)

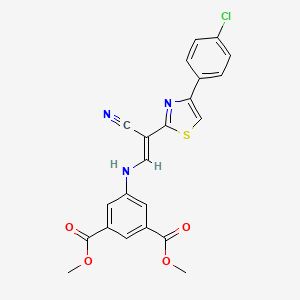

![5-((3-methoxybenzyl)thio)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2586018.png)

![2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one](/img/structure/B2586021.png)

![3-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2586024.png)

![1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine](/img/structure/B2586027.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2586028.png)

![Ethyl 4-(4-ethylphenyl)-2-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2586029.png)

![Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2586034.png)